(R)-2-(Methylamino)pentanedioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(methylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553277 | |
| Record name | N-Methyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77481-28-8 | |
| Record name | N-Methyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for R 2 Methylamino Pentanedioic Acid
Chiral Synthesis Approaches
The synthesis of enantiomerically pure compounds like (R)-2-(Methylamino)pentanedioic acid heavily relies on methods that can introduce or preserve the desired stereochemistry at the α-carbon.
Asymmetric Catalysis in Stereoselective Synthesis
Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of N-substituted α-amino acids, biocatalysis using enzymes like imine reductases (IREDs) has emerged as a powerful tool. nih.gov
The general approach involves the reductive amination of an α-keto acid precursor. In the case of this compound, the synthesis would start from α-ketoglutaric acid. The key is the use of a stereoselective imine reductase that preferentially catalyzes the formation of the (R)-enantiomer.
Reaction Scheme:
α-Ketoglutaric acid + Methylamine (B109427) --(Imine Reductase, Cofactor)--> this compound
The selection of the appropriate IRED is crucial for achieving high enantiomeric excess (ee). A diverse range of IREDs, often discovered through metagenomic screening, exhibit varying substrate specificities and stereoselectivities. nih.gov This allows for the selection of an enzyme that is highly effective for the specific combination of α-ketoglutaric acid and methylamine.
Key Research Findings:
Metagenomic imine reductases have been successfully employed for the synthesis of a wide array of N-substituted α-amino esters with high conversions and excellent enantioselectivities. nih.gov
These biocatalytic reactions are typically performed under mild conditions, making them a sustainable alternative to traditional chemical methods. nih.gov
| Catalyst Type | Precursor | Amine Source | Key Advantage |
| Imine Reductase (IRED) | α-Ketoglutaric acid | Methylamine | High enantioselectivity and mild reaction conditions. |
Chiral Pool Strategy Utilizing Natural Amino Acid Precursors (e.g., Leucine (B10760876) Derivatives)
The chiral pool strategy leverages the natural abundance of enantiomerically pure starting materials, such as amino acids, to synthesize more complex chiral molecules. mdpi.com L-glutamic acid itself is a logical and direct precursor for this compound. However, for the purpose of illustrating the versatility of the chiral pool, a synthesis starting from a different natural amino acid, such as a leucine derivative, can be envisioned, although it would be a more complex and less direct route.
A more practical chiral pool approach would utilize a readily available chiral precursor that can be elaborated to the target molecule. For instance, a derivative of a natural amino acid can be used to set the stereocenter, which is then modified.
A plausible, albeit less common, route from a leucine derivative would involve several steps, including chain extension and functional group manipulations, while preserving the stereochemistry at the α-carbon. A more direct chiral pool synthesis would start from L-glutamic acid, which already possesses the desired carbon skeleton and stereochemistry at the C2 position. The synthesis would then focus on the selective N-methylation.
Hypothetical Key Steps from a Leucine Derivative:
Protection of the amino and carboxyl groups of the leucine derivative.
Oxidative cleavage of the isobutyl side chain to an aldehyde.
Further oxidation to a carboxylic acid, followed by chain extension to match the pentanedioic acid backbone.
N-methylation and deprotection.
This hypothetical route highlights the versatility of the chiral pool approach, where the inherent chirality of a natural molecule is transferred to a new, more complex structure.
Diastereoselective Alkylation and Amino Acid Modification Techniques
Diastereoselective alkylation is a powerful method for creating new stereocenters with a high degree of control. This technique often involves the use of a chiral auxiliary, which is temporarily attached to the substrate to direct the approach of the incoming electrophile. wikipedia.org
A common strategy for the synthesis of α-amino acids involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For the synthesis of α-methyl-α-amino acids, a tricyclic iminolactone derived from (1S)-(+)-3-carene has been used as a chiral auxiliary. nih.gov This iminolactone can be alkylated with high diastereoselectivity. nih.gov
For the synthesis of this compound, a similar strategy could be employed starting with a suitable chiral imine. A chiral amine, such as (R)-α-methylbenzylamine, can be condensed with a glyoxylate (B1226380) ester to form a chiral imine. Diastereoselective addition of a suitable nucleophile containing the protected propionic acid side chain, followed by N-methylation and removal of the chiral auxiliary, would yield the target molecule.
Illustrative Reaction Steps:
Formation of a chiral imine from a glyoxylate ester and a chiral amine.
Diastereoselective addition of a carbon nucleophile to introduce the rest of the carbon skeleton.
N-methylation of the resulting amino ester.
Cleavage of the chiral auxiliary to yield the final product.
The diastereoselectivity of the alkylation step is critical and is influenced by the nature of the chiral auxiliary, the base used for enolate formation, and the reaction conditions.
| Strategy | Key Intermediate | Controlling Element | Outcome |
| Diastereoselective Alkylation | Chiral imine or enolate | Chiral auxiliary | High diastereomeric excess |
Classical and Modern Synthesis Routes
While chiral synthesis approaches are often preferred for their efficiency in producing single enantiomers, classical methods, adapted with modern techniques, remain relevant.
Reaction Mechanisms and Pathways in the Formation of this compound
The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, an amine, and a cyanide source. wikipedia.orgnumberanalytics.com The traditional Strecker synthesis produces a racemic mixture of amino acids. wikipedia.org However, by using a chiral amine or a chiral auxiliary, an asymmetric Strecker reaction can be achieved, leading to an enantiomerically enriched product. wikipedia.org
For the synthesis of this compound, the starting aldehyde would be 2-oxoglutaric acid (or a suitable derivative). The amine component would be methylamine. To induce chirality, a chiral auxiliary is employed. One common approach is to use a chiral amine as the auxiliary, which is later removed.
Reaction Mechanism with a Secondary Amine (Methylamine):
Imine Formation: The aldehyde (2-oxoglutaric acid derivative) reacts with methylamine to form an N-methyl imine. masterorganicchemistry.com
Cyanide Addition: A cyanide ion attacks the imine carbon to form an α-(methylamino)nitrile. masterorganicchemistry.com
Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the final N-methyl amino acid. masterorganicchemistry.com
To achieve an asymmetric synthesis, a chiral auxiliary can be incorporated. For instance, a chiral amine like (R)-phenylglycinol could be used. This forms a chiral imine, and the subsequent cyanide addition proceeds diastereoselectively. The chiral auxiliary is then cleaved to yield the enantiomerically enriched N-methyl amino acid.
Another effective chiral auxiliary is pseudoephedrine. wikipedia.org It can be reacted with a carboxylic acid to form an amide, and the α-proton can be deprotonated to form a chiral enolate, which then undergoes diastereoselective reactions. wikipedia.org While not a direct Strecker adaptation, it demonstrates the principle of using recoverable chiral auxiliaries for asymmetric synthesis.
Research on Chiral Auxiliaries in Strecker Synthesis:
The use of (S)-alpha-phenylethylamine as a chiral auxiliary in the Strecker reaction has been shown to produce chiral alanine. wikipedia.org
Pseudoephenamine has been demonstrated as a practical chiral auxiliary for asymmetric alkylation reactions, often providing high diastereoselectivities. harvard.edunih.gov
| Starting Aldehyde | Amine | Chiral Auxiliary Example | Key Intermediate |
| 2-Oxoglutaric acid derivative | Methylamine | (R)-Phenylglycinol | Chiral α-(methylamino)nitrile |
Catalytic Asymmetric Amination Procedures
Catalytic asymmetric amination represents a powerful strategy for the enantioselective synthesis of chiral amino acids and their derivatives. frontiersin.org These methods often involve the use of chiral catalysts to control the stereochemical outcome of the amination reaction.
One prominent approach involves the use of chiral aldehyde catalysis. frontiersin.orgnih.gov In this methodology, a chiral catalyst, often derived from structures like BINOL, activates an amino acid or its ester through the formation of a Schiff base. frontiersin.orgnih.gov This activation facilitates a stereoselective reaction, such as an α-functionalization, by controlling the facial approach of the reactants. frontiersin.org The design of the chiral aldehyde catalyst is crucial for achieving high stereoselectivity. frontiersin.orgnih.gov While significant progress has been made, the development of new and more versatile catalysts remains an active area of research to broaden the substrate scope and improve efficiency. frontiersin.orgnih.gov
Transition metal-catalyzed asymmetric hydrogenation is another key technique. nih.gov Chiral ligands, often in complex with metals like iridium, can catalyze the hydrogenation of imines to produce chiral amines with high enantioselectivity. nih.gov The choice of ligand and reaction conditions, including the use of additives, can significantly influence the stereochemical outcome. nih.gov
Table 1: Comparison of Catalytic Asymmetric Amination Strategies
| Method | Catalyst Type | Key Features | Challenges |
| Chiral Aldehyde Catalysis | Organocatalysts (e.g., BINOL-derived) | Activates amino acid esters via Schiff base formation. frontiersin.orgnih.gov | Catalyst design is critical; substrate scope can be limited. frontiersin.org |
| Asymmetric Hydrogenation | Transition Metal Complexes (e.g., Iridium with chiral ligands) | High enantioselectivity in imine hydrogenation. nih.gov | Ligand synthesis and optimization can be complex. nih.gov |
Esterification and Amide Bond Formation Reactions
Esterification and amide bond formation are fundamental reactions in the synthesis and modification of amino acids like this compound. libretexts.orgmdpi.com
Esterification of the carboxylic acid groups can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is typically reversible, and strategies such as using an excess of the alcohol or removing water as it forms are employed to drive the reaction to completion. libretexts.org
Amide bond formation involves the reaction of a carboxylic acid with an amine. libretexts.orgmdpi.com Direct reaction is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid. mdpi.comorganic-chemistry.org Numerous coupling reagents have been developed to facilitate this transformation under mild conditions and to minimize side reactions like racemization, which is a critical consideration when working with chiral amino acids. mdpi.com Organocatalysts have also been developed for direct amidation, offering a more atom-economical approach. mdpi.com
These reactions are not only crucial for the synthesis of the target molecule itself but also for the preparation of derivatives or for incorporation into larger molecules like peptides. rsc.org The choice of method depends on the specific substrate and the desired outcome, with a focus on achieving high yields and preserving the stereochemical integrity of the chiral center.
Precursor Utilization Strategies (e.g., Simple Amino Acids, Diacids, L-Glutamic Acid)
The synthesis of this compound can strategically begin from readily available and structurally related precursors. This approach leverages existing chirality or functional groups to simplify the synthetic route.
L-Glutamic Acid serves as a prime chiral precursor due to its structural similarity to the target molecule. Its inherent (S)-stereochemistry at the α-carbon provides a stereochemical foundation for the synthesis. The synthetic challenge then lies in the selective N-methylation of the primary amine without racemization.
Diacids , such as 2-methylpentanedioic acid (also known as 2-methylglutaric acid), offer a different starting point. cymitquimica.com In this case, the carbon skeleton is already in place, and the synthetic task is to introduce the amino group at the C-2 position with the correct (R)-stereochemistry. This can be accomplished through methods like asymmetric amination.
Simple Amino Acids can also be employed as precursors. For instance, a simpler amino acid could be elaborated through chain extension and subsequent functional group manipulations to construct the pentanedioic acid backbone, followed by stereocontrolled installation of the methylamino group.
Enzymatic Synthesis and Resolution Techniques
Enzymatic methods offer highly selective and environmentally friendly alternatives for the synthesis of enantiomerically pure compounds like this compound. These biocatalytic approaches can provide high enantiomeric purity and are often scalable. researchgate.net
Enzymatic Kinetic Resolution for Enantiomeric Purity and Scalability
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the stereoselectivity of an enzyme to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus resolved. acs.orgacs.org
For instance, a racemic mixture of a precursor to this compound could be subjected to an enzyme that selectively hydrolyzes an ester or amide group of the (S)-enantiomer. acs.org This would leave the desired (R)-enantiomer in its original form, allowing for its separation. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value). A high E-value is crucial for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material. acs.org
The scalability of enzymatic resolutions is a significant advantage, with successful implementations in industrial processes. researchgate.net The use of immobilized enzymes can further enhance scalability by allowing for easy separation of the catalyst from the reaction mixture and its reuse.
Table 2: Key Aspects of Enzymatic Kinetic Resolution
| Parameter | Description | Significance |
| Enzyme Selectivity (E-value) | A measure of how much faster the enzyme reacts with one enantiomer compared to the other. | A high E-value is essential for achieving high enantiomeric purity. acs.org |
| Substrate | The racemic compound that is to be resolved. | The enzyme must be compatible with the substrate. |
| Reaction Conditions | pH, temperature, and solvent. | Optimization of these conditions is crucial for enzyme activity and stability. |
| Scalability | The ability to perform the resolution on a large scale. | Important for industrial applications. researchgate.net |
Biocatalytic Approaches in Stereoselective Production
Beyond kinetic resolution, biocatalysis offers other stereoselective methods for producing chiral compounds. Dynamic kinetic resolution (DKR) is a particularly efficient strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. nih.gov In DKR, the enzymatic resolution is coupled with an in situ racemization of the unreacted enantiomer. nih.gov
Another approach is the use of enzymes for asymmetric synthesis, where a prochiral substrate is converted directly into a chiral product. For example, a ketoreductase (KRED) could be used for the stereoselective reduction of a keto acid precursor to the corresponding hydroxy acid with a specific stereochemistry. researchgate.net Subsequent chemical steps could then convert this chiral intermediate into the final product. Enzyme evolution and engineering techniques are often employed to develop biocatalysts with desired activity and selectivity for specific substrates. researchgate.net
Industrial-Scale Processes and Green Chemistry Considerations
The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges and considerations, with a strong emphasis on efficiency, cost-effectiveness, and sustainability. Green chemistry principles play a pivotal role in guiding the development of large-scale processes. nih.gov
For the production of this compound, an industrial process would aim to minimize waste, reduce the use of hazardous substances, and maximize atom economy. nih.gov This includes the selection of safer solvents, with a preference for biorenewable options where possible. mt.com For example, replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key consideration. mt.com
The use of catalytic processes, both chemical and enzymatic, is highly desirable as it reduces the amount of stoichiometric reagents and the waste they generate. mdpi.com Biocatalytic processes, in particular, are often conducted in aqueous media under mild conditions, further contributing to the greenness of the synthesis. researchgate.net
Optimization via Continuous Flow Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients. This technique involves the continuous pumping of reactants through a network of tubes or microreactors, offering precise control over reaction parameters and leading to improved yields and purity. mt.comnewji.ai
The synthesis of this compound can be envisioned in a continuous flow setup starting from (R)-2-aminopentanedioic acid and a suitable methylating agent. A key advantage of flow chemistry is the ability to rapidly screen and optimize reaction conditions. illinois.edu Parameters such as temperature, pressure, residence time, and stoichiometry can be systematically varied to identify the optimal conditions for the N-methylation reaction.
Research Findings:
While specific studies on the continuous flow synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from similar amino acid and peptide syntheses. acs.orgnih.govpnas.org For instance, a flow process could involve pumping a solution of (R)-2-aminopentanedioic acid and an excess of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, through a heated reactor coil. The use of a solid-supported base could facilitate the reaction and simplify purification by allowing for in-line quenching and filtration.
The ability to operate at elevated temperatures and pressures in a sealed flow system can significantly accelerate reaction rates compared to traditional batch methods, which are often limited by the boiling point of the solvent. mt.com This can lead to a dramatic reduction in reaction times, from hours to minutes.
Interactive Data Table: Hypothetical Optimization of Continuous Flow Synthesis of this compound
| Parameter | Range Explored | Optimal Value (Hypothetical) | Impact on Yield and Purity |
| Temperature | 40-120 °C | 80 °C | Increased reaction rate; potential for side reactions at higher temperatures. |
| Residence Time | 2-30 min | 10 min | Shorter times may lead to incomplete conversion; longer times offer diminishing returns. |
| Reactant Ratio | 1:1 to 1:5 | 1:3 | Higher excess of methylating agent pushes equilibrium towards the product. |
| Flow Rate | 0.1-1.0 mL/min | 0.5 mL/min | Influences residence time and mixing efficiency. |
This table presents a hypothetical optimization scenario based on general principles of flow chemistry.
Mechanochemical Synthesis Approaches for Waste Minimization
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling green alternative to traditional solvent-based synthesis. illinois.eduyoutube.com By grinding or milling solid reactants together, often with a small amount of liquid (liquid-assisted grinding, LAG), solvent use can be drastically reduced or eliminated, leading to a significant decrease in waste generation. capes.gov.bracs.org
For the synthesis of this compound, a mechanochemical approach could involve the ball-milling of (R)-2-aminopentanedioic acid with a solid methylating agent in the presence of a solid base. This solvent-free or low-solvent method circumvents the need for large volumes of potentially hazardous organic solvents typically used in batch synthesis.
Research Findings:
The application of mechanochemistry to the synthesis of amino acids and their derivatives has demonstrated high efficiency and reduced environmental impact. beilstein-journals.orgnih.govrsc.org For example, the protection of amino groups in amino acids has been successfully achieved using solvent-free milling methods with high yields. beilstein-journals.orgnih.gov This suggests that the direct N-methylation of (R)-2-aminopentanedioic acid under mechanochemical conditions is a feasible and sustainable strategy.
The energy input from the milling process can overcome activation barriers, leading to rapid reactions at ambient temperature. youtube.com This not only saves energy compared to heated reactions but also minimizes the risk of thermal degradation of sensitive compounds. The reduction in solvent usage simplifies product work-up, often requiring only a simple extraction or filtration step, further contributing to waste minimization. capes.gov.br
Interactive Data Table: Comparison of Conventional vs. Mechanochemical Synthesis for Waste Minimization
| Parameter | Conventional Batch Synthesis (Hypothetical) | Mechanochemical Synthesis (Hypothetical) | Waste Reduction |
| Solvent Volume | High (e.g., 10-20 mL per gram of product) | Minimal to None (LAG or neat) | Significant reduction in solvent waste. |
| Reaction Time | Hours to Days | Minutes to Hours | Energy and time savings. |
| Work-up | Liquid-liquid extraction, chromatography | Simple filtration or extraction | Reduced use of purification solvents. |
| Energy Consumption | Heating/cooling required | Ambient temperature operation | Lower energy footprint. |
This table provides a comparative overview based on the established principles of mechanochemistry.
Structural Elucidation and Spectroscopic Characterization of R 2 Methylamino Pentanedioic Acid
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the chemical environment of specific nuclei. For (R)-2-(Methylamino)pentanedioic acid, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its structure.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts for the protons in this compound are influenced by the electron-withdrawing effects of the carboxylic acid and amine groups.
| Proton | Expected Chemical Shift (δ) in ppm (D₂O) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 3.5 - 3.8 | Doublet of Doublets (dd) | ~5-7, ~8-10 |
| H-3 (2H) | 1.9 - 2.2 | Multiplet (m) | |
| H-4 (2H) | 2.3 - 2.6 | Triplet (t) | ~7-8 |
| N-CH₃ | 2.7 - 3.0 | Singlet (s) | |
| COOH (2H) | ~12.0 (in organic solvent) | Broad Singlet (br s) | |
| NH | Variable | Singlet (s) |
Note: The COOH and NH protons are often exchanged in D₂O and may not be observed.
¹³C NMR Spectroscopy: This technique probes the carbon backbone of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
| Carbon | Expected Chemical Shift (δ) in ppm (D₂O) |
| C-1 (COOH) | 175 - 180 |
| C-2 | 55 - 60 |
| C-3 | 28 - 33 |
| C-4 | 35 - 40 |
| C-5 (COOH) | 180 - 185 |
| N-CH₃ | 30 - 35 |
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atom in the methylamino group. The chemical shift would be expected in the range typical for secondary amines.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. eurjchem.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique is particularly sensitive to polar bonds. A study on a glutamic acid complex highlighted the characteristic bands for C=O and N-H groups. In the case of this compound, the IR spectrum would be dominated by absorptions from the carboxylic acid and secondary amine functionalities.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |
| N-H stretch (secondary amine) | 3300 - 3500 | Moderate |
| C-H stretch (aliphatic) | 2850 - 3000 | Moderate to Weak |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| N-H bend (secondary amine) | 1550 - 1650 | Moderate |
| C-N stretch | 1180 - 1360 | Moderate |
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.
| Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H stretch | 2800 - 3000 | Strong |
| C=O stretch | 1640 - 1680 | Moderate |
| C-C stretch | 800 - 1200 | Moderate to Weak |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. The Human Metabolome Database lists the monoisotopic molecular weight of the L-enantiomer as 161.068807845.
Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting molecular ion ([M+H]⁺ or [M-H]⁻) is detected. For this compound (C₆H₁₁NO₄), the expected exact mass is 161.0688 u.
Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of the molecular ion to generate a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information.
Expected Fragmentation Pattern (Positive Ion Mode):
Loss of H₂O: [M+H - H₂O]⁺
Loss of CO₂: [M+H - CO₂]⁺
Decarboxylation and loss of the methylamino group: Further fragmentation can lead to smaller ions corresponding to the carbon backbone.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the primary chromophores are the carbonyl groups of the carboxylic acids.
The expected UV-Vis spectrum would show a weak absorption band corresponding to the n → π* transition of the carbonyl groups.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| n → π* (C=O) | ~200 - 220 | Low |
Chromatographic Separation Methods for Purity and Identity Confirmation
Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a compound.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds. For a polar and chiral compound like this compound, reversed-phase or chiral HPLC methods would be most appropriate.
Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity.
| Parameter | Typical Conditions |
| Column | C18 or C8 |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with a pH modifier (e.g., formic acid or trifluoroacetic acid) |
| Detection | UV at ~210 nm or Mass Spectrometry (LC-MS) |
| Expected Retention Time | Relatively short due to the high polarity of the molecule |
Chiral HPLC: To confirm the enantiomeric purity of this compound, a chiral stationary phase (CSP) is required. The CSP will interact differently with the (R) and (S) enantiomers, allowing for their separation.
| Parameter | Typical Conditions |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with an acidic or basic modifier |
| Detection | UV or Polarimetry |
| Outcome | Separation of (R) and (S) enantiomers into two distinct peaks |
The combination of these spectroscopic and chromatographic techniques provides a robust framework for the comprehensive structural elucidation and purity assessment of this compound.
Stereochemical Purity Determination and Enantiomeric Excess (ee) Assessment Methods
The assessment of enantiomeric excess for this compound, also known as N-Methyl-D-glutamic acid, can be effectively achieved through several established analytical techniques. The most common and reliable methods include chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This can be accomplished either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
For the analysis of underivatized amino acids and their derivatives, direct separation on a CSP is often preferred as it avoids the need for derivatization, which can introduce potential impurities and additional steps. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of polar and ionic compounds like amino acids due to their possession of ionic groups and compatibility with a range of mobile phases. sigmaaldrich.com
A typical approach for the enantiomeric purity determination of this compound would involve a chiral HPLC system with a column such as the Astec CHIROBIOTIC® T. The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. A mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer is commonly used. The D-enantiomer is often more strongly retained on such columns than the L-enantiomer. sigmaaldrich.com
Table 1: Representative Chiral HPLC Method for Enantiomeric Excess (ee) Determination
| Parameter | Condition |
| Column | Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) Methanol / 20 mM Ammonium Acetate, pH 4.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Under these hypothetical conditions, one would expect to see two distinct peaks corresponding to the (S)- and (R)-enantiomers. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers using the formula:
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Table 2: Hypothetical HPLC Elution Data
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-2-(Methylamino)pentanedioic acid | 8.5 | 1,500 |
| This compound | 10.2 | 298,500 |
Based on this data, the enantiomeric excess would be calculated as 99.0%.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent. These diastereomers exhibit distinct signals in the NMR spectrum, and the ratio of their integration values corresponds to the enantiomeric ratio.
A common derivatizing agent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogues. nih.gov The amino group of this compound would react with the chiral reagent to form two diastereomers, (L-FDA)-(R-N-Methyl-Glu) and (L-FDA)-(S-N-Methyl-Glu). These diastereomers would be expected to have different chemical shifts for protons near the stereogenic centers.
Table 3: Representative NMR Method for Enantiomeric Excess (ee) Determination
| Parameter | Detail |
| NMR Spectrometer | 500 MHz |
| Chiral Derivatizing Agent | Marfey's Reagent (FDAA) |
| Solvent | Acetone-d6 |
| Analyte Concentration | ~10 mg/mL |
| Observed Nucleus | ¹H |
Following derivatization, the ¹H NMR spectrum would be acquired. The signals corresponding to a specific proton in each diastereomer (e.g., the N-methyl protons) would be identified and integrated.
Table 4: Hypothetical ¹H NMR Data for Diastereomers
| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration |
| (L-FDA)-(R-N-Methyl-Glu) | N-CH₃ | 2.85 | 99.5 |
| (L-FDA)-(S-N-Methyl-Glu) | N-CH₃ | 2.82 | 0.5 |
The enantiomeric excess is calculated from the integration values:
ee (%) = [ (Integration(R) - Integration(S)) / (Integration(R) + Integration(S)) ] x 100
In this hypothetical case, the enantiomeric excess would be 99.0%.
Gas Chromatography (GC)
Another robust method for determining the enantiomeric excess of amino acids is comprehensive two-dimensional gas chromatography (GCxGC) following derivatization. nih.gov For instance, the amino acid can be converted into a stable N-trifluoroacetyl-O-methyl ester derivative. This method offers high sensitivity, with detection limits in the picogram range, and provides accurate determination of enantiomeric excess. nih.gov The separation is performed on a chiral column, and the elution order of the enantiomers is determined using standards.
Chemical Reactivity and Derivatization of R 2 Methylamino Pentanedioic Acid
Functional Group Transformations and Reaction Selectivity
The reactivity of (R)-2-(Methylamino)pentanedioic acid is characterized by the distinct chemical behaviors of its carboxylic acid and methylamino functionalities. youtube.com Selective reactions can be achieved by choosing appropriate reagents and reaction conditions that favor transformation at one site over the other.
Carboxylic Acid Group Reactivity
The two carboxylic acid groups in this compound are susceptible to a variety of nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can be converted to esters by reacting with alcohols in the presence of an acid catalyst. The process of esterification can be controlled to selectively form a monoester or a diester. For instance, the use of a large excess of alcohol and strong acid catalysis typically leads to the formation of the diester. epa.govnih.gov
Anhydride (B1165640) Formation: Intramolecular anhydride formation can occur by treating the diacid with a dehydrating agent. Intermolecular anhydride formation is also possible, leading to polymeric structures.
Amidation: The carboxylic acid groups can be activated and subsequently reacted with amines to form amides. mdpi.com Common activating agents include carbodiimides, which facilitate the formation of a peptide bond. This reaction is fundamental in the synthesis of peptides and other complex molecules. researchgate.net
Methylamino Group Reactivity
The secondary methylamino group is a nucleophilic center and can participate in various reactions. ncert.nic.in
N-Alkylation: The nitrogen atom can be further alkylated by reaction with alkyl halides. This reaction typically requires a base to deprotonate the nitrogen, increasing its nucleophilicity. ncert.nic.in
N-Acylation: The methylamino group readily reacts with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. nih.govtubitak.gov.tr This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. ncert.nic.in
Schiff Base Formation: While less common for secondary amines compared to primary amines, under specific conditions, the methylamino group can react with aldehydes or ketones to form an iminium ion, which is the equivalent of a Schiff base for a secondary amine.
Synthesis of Chemically Modified Derivatives and Analogues
The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of a wide array of chemically modified derivatives and analogues with potential applications in various fields, including medicinal chemistry.
Design Principles for Structural Modification and Targeted Analogues
The design of analogues based on the this compound scaffold often involves strategies to enhance biological activity, selectivity, or pharmacokinetic properties. Key design principles include:
Isosteric Replacement: Replacing functional groups with other groups of similar size and electronic properties to probe structure-activity relationships (SAR).
Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, potentially increasing affinity for a biological target.
Bioisosteric Modification: Substituting parts of the molecule with groups that are recognized by biological systems in a similar way, which can improve metabolic stability or cell permeability. nih.gov
Prodrug Strategies: Modifying the carboxylic acid or amino groups to create prodrugs that are converted to the active form in vivo. nih.gov
Synthesis of Derivatives Incorporating the Pentanedioic Acid Scaffold
The pentanedioic acid (also known as glutaric acid) backbone is a key structural feature in several important antifolate drugs. atamanchemicals.comnist.gov These drugs function by inhibiting enzymes involved in folate metabolism, thereby disrupting DNA synthesis and cell proliferation. aacrjournals.org
Raltitrexed: The synthesis of Raltitrexed involves the coupling of a protected glutamic acid derivative with a thiophene-containing carboxylic acid, followed by the introduction of a quinazoline (B50416) moiety. researchgate.netgoogle.comgoogle.com
Methotrexate: Methotrexate synthesis typically involves the condensation of 2,4-diamino-6-bromomethylpteridine with the diethyl ester of p-(methylamino)benzoyl-L-glutamic acid. gpatindia.comsincerechemical.comresearchgate.net
Pemetrexed: The synthesis of Pemetrexed involves the coupling of a pyrrolo[2,3-d]pyrimidine core with a p-benzoyl-L-glutamic acid derivative. aacrjournals.orgnih.govgoogleapis.com
Table 1: Antifolate Drugs with a Pentanedioic Acid Scaffold
| Drug Name | Core Structure | Key Synthetic Step |
|---|---|---|
| Raltitrexed | Thiophene (B33073) and Quinazoline | Coupling of a glutamic acid derivative with a thiophene carboxylic acid. researchgate.netgoogle.comgoogle.com |
| Methotrexate | Pteridine | Condensation with p-(methylamino)benzoyl-L-glutamic acid. gpatindia.comsincerechemical.comresearchgate.net |
| Pemetrexed | Pyrrolo[2,3-d]pyrimidine | Coupling with a p-benzoyl-L-glutamic acid derivative. aacrjournals.orgnih.govgoogleapis.com |
Development of Specific Amino Acid Derivatives and Peptides
This compound can be incorporated into peptides to create analogues with modified properties. The N-methyl group can influence the peptide's conformation and resistance to enzymatic degradation. researchgate.net The synthesis of such peptides often involves standard solid-phase or solution-phase peptide synthesis methodologies, with appropriate protection of the functional groups. nih.govgoogle.comrsc.org The unique structural features of this amino acid derivative allow for the creation of peptides with tailored biological activities.
Investigation of Biological and Biochemical Interactions of R 2 Methylamino Pentanedioic Acid and Its Derivatives
Enzyme Interaction and Inhibition Mechanisms
The inhibitory activity of derivatives of (R)-2-(Methylamino)pentanedioic acid against a range of enzymes is a key area of research. These interactions are often highly specific and potent, making these compounds valuable tools for studying enzyme function and potential therapeutic agents.
Glutamate (B1630785) Carboxypeptidase II (GCP II) Inhibition Principles
Derivatives of this compound have been investigated as inhibitors of Glutamate Carboxypeptidase II (GCPII). nih.govnih.gov GCPII is an enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. nih.gov Inhibition of this enzyme is a therapeutic strategy for a variety of neurological disorders, as it increases the levels of NAAG, which is an agonist at metabotropic glutamate receptor subtype 3 (mGluR3), and decreases the levels of glutamate, which can be excitotoxic. nih.govnih.gov
One of the most well-studied inhibitors of GCPII is 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a potent and selective inhibitor. nih.gov Studies have shown that 2-PMPA can protect motor neurons from cell death in models of familial amyotrophic lateral sclerosis (FALS). nih.gov The inhibitory effect of 2-PMPA on GCPII has been confirmed in cell cultures, where it was shown to decrease the hydrolysis of radiolabeled NAAG, leading to a decrease in glutamate levels and an increase in unhydrolyzed NAAG. nih.gov
Another GCPII inhibitor that has been studied is 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), which has an IC50 of 90 nM and has shown efficacy in various models of central and peripheral nervous system disorders. nih.gov
Thymidylate Synthase (TS) Inhibition Mechanisms
Thymidylate Synthase (TS) is a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govwikipedia.org As such, TS has been a long-standing target for anticancer drugs. nih.govwikipedia.org The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and leads to cell death. wikipedia.org
Derivatives of this compound have been explored for their potential to inhibit TS. For instance, the compound (R)-2-({5-[2-(2,4-Diamino-5,6,7,8-tetrahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-thiophene-2-carbonyl}-amino)-2-methyl-pentanedioic acid has been shown to have a Ki of >5.00E+3 nM against human TS. ucsd.edu
The mechanism of TS inhibition often involves the binding of the inhibitor to the enzyme's active site, preventing the binding of the natural substrate, dUMP, or the cofactor, N5,N10-methylenetetrahydrofolate. nih.govnih.gov Some inhibitors can form a stable ternary complex with the enzyme and the cofactor, effectively locking the enzyme in an inactive state. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition Pathways
Dihydrofolate Reductase (DHFR) is another key enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. nih.gov Therefore, inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial drugs. nih.govnih.gov
A derivative of this compound, specifically (R)-2-({5-[2-(2,4-Diamino-5,6,7,8-tetrahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-thiophene-2-carbonyl}-amino)-2-methyl-pentanedioic acid, has demonstrated potent inhibitory activity against human DHFR with a Ki of 0.690 nM. ucsd.eduucsd.edu This highlights the potential of this class of compounds as highly effective DHFR inhibitors. The inhibition of DHFR by such compounds would lead to a depletion of tetrahydrofolate, thereby affecting multiple biosynthetic pathways that are dependent on this cofactor. nih.govnih.gov
Other Enzyme Inhibition Modalities and Structure-Activity Relationships (e.g., Protease Inhibition)
Beyond GCPII, TS, and DHFR, derivatives of this compound and related structures have been investigated for their ability to inhibit other classes of enzymes, such as proteases. nih.govnih.govku.edu The principles of structure-activity relationships (SAR) are crucial in guiding the design of potent and selective inhibitors. nih.govnih.govresearchgate.net
For instance, in the development of HIV-1 protease inhibitors, SAR studies have been used to optimize the interactions between the inhibitor and the enzyme's active site. nih.gov These studies have explored how modifications to different parts of the inhibitor molecule, such as the P2 and P2' moieties, affect binding affinity and antiviral potency. nih.gov Similarly, in the context of cysteine proteases, such as the falcipains in Plasmodium falciparum, SAR studies of peptidyl vinyl sulfones have been conducted to identify the structural features that are critical for potent inhibition of the enzyme and the parasite's development. nih.gov These studies have revealed that the structural requirements for inhibiting the isolated enzyme can differ from those for inhibiting the parasite in a cellular context. nih.gov
The development of protease inhibitors often involves the design of molecules that mimic the transition state of the enzyme-catalyzed reaction or that form covalent bonds with active site residues. ku.edu
Receptor Binding Affinities and Ligand Interactions
The stereochemistry of a molecule is a critical determinant of its biological activity. The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its ability to bind to a receptor and elicit a biological response.
Investigation of Stereospecific Biological Interactions and Chiral Recognition
The concept of chirality is fundamental to understanding the interactions between small molecules and biological systems. rsc.org Biological macromolecules, such as proteins and nucleic acids, are themselves chiral, and they often exhibit a high degree of stereoselectivity in their interactions with other molecules. rsc.org This means that one enantiomer of a chiral molecule may bind to a receptor with much higher affinity than the other enantiomer, or the two enantiomers may even have different biological effects.
In the context of this compound and its derivatives, the "(R)" designation specifies a particular stereochemical configuration at the chiral center. This specific configuration is crucial for its biological activity. For example, in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides, the precise stereochemistry of the amino acid residues is critical for maintaining the desired biological activity. mdpi.com The replacement of natural amino acids with conformationally constrained analogs or other chemical moieties must be done in a way that preserves the key stereochemical features required for receptor binding. mdpi.com
The investigation of stereospecific interactions involves a variety of techniques, including X-ray crystallography to determine the three-dimensional structure of ligand-receptor complexes, and various binding assays to measure the affinity of different stereoisomers for a given receptor. nih.gov These studies provide valuable insights into the molecular basis of chiral recognition and can guide the design of more potent and selective drugs.
Studies on Ligand-Target Protein Interactions
This compound, as an analogue of the endogenous amino acid L-glutamic acid, is of significant interest in the study of protein-ligand interactions. nih.gov The introduction of a methyl group on the alpha-amino nitrogen alters the compound's steric and electronic properties, which in turn influences its binding affinity and specificity for various protein targets. nih.gov A primary area of investigation is its interaction with receptors that normally bind glutamate, such as the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org
The NMDA receptor, a crucial component in neuronal communication, is a well-established target for glutamate and its analogues. wikipedia.org N-methyl-D-aspartic acid (NMDA) itself is a potent and specific agonist for this receptor, and studies on related methylated compounds help elucidate the structural requirements for receptor activation and modulation. wikipedia.org Research indicates that even subtle modifications, such as N-methylation, can significantly alter how a ligand fits into the binding pocket of a protein, affecting the downstream signaling cascade. wikipedia.orgkau.edu.sa
Furthermore, the principles governing these interactions are fundamental to drug design. mdpi.com By studying how molecules like this compound bind to their protein targets, researchers can develop small molecule drugs that either mimic or block these interactions to achieve a therapeutic effect. kau.edu.samdpi.com The study of helix-mediated protein-protein interactions (PPIs), for example, often involves designing non-natural amino acids to create peptides or peptidomimetics that can disrupt these interactions. nih.gov
| Parameter | Description | Relevance to this compound |
| Binding Affinity (Kd) | The dissociation constant, which measures the strength of the binding between a ligand and a protein. A lower Kd indicates a stronger interaction. nih.gov | The N-methyl group can increase or decrease binding affinity to glutamate receptors compared to the parent compound, depending on the specific receptor subtype and the conformation of the binding site. |
| Specificity | The ability of a ligand to bind to a specific type of protein or receptor over others. | The altered structure may confer higher specificity for certain receptor subtypes, reducing off-target effects. |
| Agonism/Antagonism | Whether the ligand activates (agonist) or blocks (antagonist) the receptor upon binding. wikipedia.org | It is investigated as a potential agonist or antagonist at NMDA and other glutamate receptors. wikipedia.org |
Modulation of Cellular and Molecular Pathways
The interaction of this compound and its derivatives with protein targets can trigger cascades of intracellular signaling events, leading to the modulation of complex cellular pathways.
The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism by integrating signals from nutrients, growth factors, and cellular energy status. nih.govnih.gov The mTOR pathway, particularly through the mTORC1 complex, is highly sensitive to amino acid levels. nih.govmdpi.com Given that this compound is an amino acid derivative, its potential to influence mTOR signaling is a subject of research.
Studies on the mTOR pathway have shown that it is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases. bio-rad-antibodies.comresearchgate.net The activation of mTORC1 is a complex process that occurs at the lysosomal surface and requires input from multiple sensors that detect the presence of specific amino acids like leucine (B10760876) and arginine. mdpi.com Research in this area investigates whether N-methylated amino acids can be recognized by these sensing mechanisms to either activate or inhibit the mTORC1 signaling cascade, thereby affecting downstream processes such as protein synthesis and autophagy. mdpi.combio-rad-antibodies.com
Chemokines are signaling proteins that orchestrate immune cell trafficking and are pivotal in inflammatory responses. nih.gov The chemokine CXCL10, for instance, is crucial for recruiting immune cells like T cells and NK cells to sites of inflammation or tumors. nih.gov The modulation of chemokine activity presents a therapeutic strategy for various inflammatory and autoimmune diseases.
Research into the immunomodulatory effects of small molecules includes investigating their ability to interfere with chemokine-receptor interactions. While direct studies linking this compound to CXCL10 inhibition are specific, the broader field explores how amino acid derivatives can modulate immune responses. nih.gov This can occur through various mechanisms, including the alteration of signaling pathways that control the production of chemokines or their receptors. For example, the mTOR pathway itself is known to be involved in regulating immune cell function and signaling. nih.gov
| Pathway/Target | Role in Cellular Processes | Potential Modulation by Amino Acid Derivatives |
| mTORC1 | Central regulator of cell growth, protein synthesis, and autophagy in response to nutrients. nih.govbio-rad-antibodies.com | Derivatives may act as signaling molecules to either promote or inhibit mTORC1 activity, impacting cell metabolism and proliferation. |
| CXCL10 | A pro-inflammatory chemokine that attracts immune cells (e.g., T cells) to target sites. nih.gov | Small molecules could potentially inhibit its function, leading to immunomodulatory effects by reducing immune cell infiltration. |
Role as a Precursor or Component in Biologically Active Molecules
Beyond its direct biological interactions, this compound serves as a valuable building block in the synthesis of more complex molecules with significant biological activities.
Folic acid is essential for the synthesis of DNA, RNA, and proteins, making its metabolic pathway a key target for chemotherapy. clevelandclinic.orgclinpgx.org Antimetabolites that interfere with this pathway, known as antifolates, are structurally similar to folic acid and can inhibit critical enzymes. clevelandclinic.orgmdpi.com Many of these drugs, such as Methotrexate, incorporate a glutamic acid moiety. nih.gov
The structure of this compound is closely related to the glutamate portion of these molecules. The N-methyl group is a key feature in some antifolates, such as Methotrexate, where it is part of the N-4-(methylamino)benzoyl)-L-glutamic acid structure. nih.gov The substitution on the nitrogen atom of the glutamate tail can significantly impact the drug's ability to bind to enzymes like dihydrofolate reductase (DHFR), thereby blocking the folic acid cycle and inhibiting cell replication. clinpgx.orgnih.gov Research in this area focuses on synthesizing new antifolates by modifying the glutamate component to improve efficacy and selectivity for cancer cells. mdpi.com
The incorporation of non-standard amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced properties. nih.gov this compound and other N-methylated amino acids are used in solid-phase peptide synthesis to generate peptides that are more resistant to enzymatic degradation, have improved cell permeability, or possess altered conformational preferences. peptide.comresearchgate.net
| Application | Role of this compound Moiety | Resulting Effect |
| Folic Acid Antimetabolites | Serves as a modified glutamic acid tail in drugs like Methotrexate. nih.gov | Alters binding to enzymes in the folate pathway, inhibiting DNA synthesis and cell proliferation. clevelandclinic.org |
| Peptide Synthesis | Incorporated as a non-standard, N-methylated amino acid. researchgate.net | Increases proteolytic stability and modifies peptide conformation, leading to altered biological activity. nih.gov |
Theoretical and Computational Studies on R 2 Methylamino Pentanedioic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine the electronic structure and predict reactivity. researchgate.net A theoretical study on N-substituted amino acid derivatives utilized these methods to calculate various physical and energetic variables. researchgate.net
In its crystalline state, N-methyl-DL-glutamic acid exists as a zwitterion, with the amino nitrogen protonated and the α-carboxyl group deprotonated. researchgate.net Quantum chemical calculations can model this zwitterionic form as well as other potential conformations in different environments. researchgate.netnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Reactivity descriptors, such as electrostatic potential maps, can also be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (R)-2-(Methylamino)pentanedioic acid, the carboxyl groups would be identified as key sites for electrostatic interactions. Such calculations are foundational for predicting how the molecule will interact with other molecules, including biological receptors. nih.govacs.org
Table 1: Representative Theoretical Data from Quantum Chemical Calculations This table is illustrative, based on typical outputs for similar amino acid derivatives.
| Calculated Property | Typical Method | Significance |
| Total Energy | DFT, MP2 | Indicates the stability of a given conformation. |
| HOMO Energy | DFT, MP2 | Relates to the ability to donate electrons. |
| LUMO Energy | DFT, MP2 | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | DFT, MP2 | Correlates with chemical reactivity and stability. |
| Dipole Moment | DFT, MP2 | Measures the overall polarity of the molecule. |
| Atomic Charges | Various | Predicts sites for electrostatic interactions. |
Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions
To understand the biological role of this compound, it is essential to study its interactions with biomolecules like proteins. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques for this purpose. nih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.govscienceopen.com For an analog of L-Glutamic acid like this compound, relevant targets could include glutamate (B1630785) receptors or amino acid transporters. nih.govmedchemexpress.com Docking studies can reveal potential binding modes and estimate the binding affinity, often expressed as a docking score. nih.govmdpi.com These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability and dynamic behavior of the ligand-protein complex over time. acs.orgacs.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of conformational changes, the flexibility of the complex, and the persistence of intermolecular interactions like hydrogen bonds. nih.govnih.gov These simulations offer a more realistic representation of the binding event in a physiological environment. acs.org
Table 2: Example Output from a Hypothetical Molecular Docking Study This table illustrates the type of data generated from docking simulations.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Glutamate Receptor Subunit X | -7.5 | Arg123, Ser456, Tyr789 | Hydrogen Bond, Salt Bridge |
| Amino Acid Transporter Y | -6.8 | Val234, Leu567, Ile890 | Hydrophobic Interaction |
| Carbonic Anhydrase I | -6.2 | His94, Thr199 | Hydrogen Bond, Coordination |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Analog Design
Structure-Activity Relationship (SAR) studies are crucial for designing new molecules with improved or specific biological activities. nih.govnih.gov By systematically modifying the structure of a parent compound like this compound and observing the effect on its activity, researchers can build models that guide the design of more potent or selective analogs. drugdesign.org
For instance, N-methylation itself is a key structural feature. Studies on amino acid transporters have shown that N-methylation can significantly impact affinity and transport. nih.gov Comparing the activity of glutamic acid with its N-methyl and N,N-dimethyl analogs can reveal the importance of the N-H group for hydrogen bonding at a receptor site. drugdesign.org Other modifications could include altering the length of the carbon chain, esterifying the carboxyl groups, or introducing conformational constraints. nih.govnih.gov
Computational methods can accelerate SAR studies. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate calculated molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with experimental biological activity. Such models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, prioritizing the most promising candidates for synthesis and testing.
Prediction of Chiroptical Properties and Stereochemical Behavior
Since the molecule is chiral, its stereochemistry is critical to its biological function. Computational methods can predict chiroptical properties, which are spectroscopic responses that depend on chirality, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), can simulate ECD spectra. mdpi.com By comparing the calculated spectrum of the (R)-isomer with an experimental spectrum, one can confirm the absolute configuration of the molecule. These calculations involve first finding the various stable conformations of the molecule and then computing the spectrum for each, which are then averaged based on their predicted Boltzmann population. mdpi.com The resulting spectrum provides a unique fingerprint of the molecule's three-dimensional structure and chirality. rsc.org These theoretical predictions are invaluable for interpreting experimental data and understanding how the molecule interacts with polarized light. mdpi.com
Metabolic Contexts and Biosynthetic Considerations
Potential Involvement in Amino Acid and Organic Acid Metabolism (Hypothetical Pathways)
While direct metabolic pathways for (R)-2-(Methylamino)pentanedioic acid are not extensively documented, its structure suggests a potential intersection with established amino acid and organic acid metabolism. As a derivative of pentanedioic acid (glutaric acid), it is plausible that it could engage with pathways related to dicarboxylic acids. For instance, 2-Methyl-pentanedioic acid is known to be a metabolite that can inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. cymitquimica.com
The core of intermediary metabolism is the citric acid cycle, which serves as a central hub for the synthesis of various biomolecules, including amino acids from keto acids. nih.gov It is conceivable that this compound, or its precursors, could be linked to this central metabolic engine. The metabolism of amino acids is a complex network that includes pathways for their breakdown, the synthesis of nonessential amino acids, and the production of various other critical molecules. reactome.org
Hypothetically, the formation of this compound could occur through the N-methylation of (R)-2-aminopentanedioic acid (D-glutamic acid). This process would require a specific methyltransferase enzyme and a methyl donor, typically S-adenosyl-l-methionine (SAM). oup.com The metabolism of glutamate (B1630785) and glutamine is a central point linking carbon and nitrogen metabolism in many organisms. uni-hohenheim.de
The following table outlines a hypothetical metabolic pathway:
| Step | Reaction | Precursor(s) | Product | Potential Enzyme Class |
| 1 | Racemization | L-Glutamic acid | D-Glutamic acid | Glutamate racemase |
| 2 | N-methylation | D-Glutamic acid, S-adenosyl-l-methionine (SAM) | This compound | N-methyltransferase |
| 3 | Transamination | This compound, α-keto acid | 2-Oxo-pentanedioic acid, N-methylated amino acid | Transaminase |
| 4 | Oxidative deamination | This compound | 2-Oxo-pentanedioic acid, Methylamine (B109427) | Amino acid oxidase |
Analogous Metabolic Pathways of Related Amino Acids in Microorganisms (e.g., Bacteria, Fungi)
The biosynthesis of N-methylated amino acids is observed across all domains of life, including bacteria and fungi, where they serve various functions. frontiersin.org In microorganisms, N-methylated amino acids can be found in post-translationally modified proteins and as intermediates in metabolic pathways. frontiersin.org
A well-studied example is the catabolism of monomethylamine (MMA) in some Gram-negative bacteria, which involves N-methylglutamate (NMeGlu) as an intermediate. frontiersin.org In Methylobacterium extorquens, γ-glutamylmethylamide synthetase (GMAS) and N-methylglutamate synthase (NMGS) are key enzymes in a pathway that converts glutamate to NMeGlu. frontiersin.org This provides a precedent for the enzymatic formation of N-methylated glutamate derivatives in bacteria.
Furthermore, many bacterial species synthesize and release D-amino acids, which can regulate cell wall metabolism and biofilm formation. nih.gov For instance, Corynebacterium glutamicum and Brevibacterium lactofermentum possess glutamate racemase, enabling them to convert L-glutamate to D-glutamate, a component of the bacterial cell wall. mdpi.com The existence of D-glutamate in bacteria provides a potential precursor for the synthesis of this compound.
The table below details analogous pathways in microorganisms:
| Organism/Group | Pathway | Key Enzyme(s) | Precursor(s) | Product(s) |
| Methylobacterium extorquens | Monomethylamine catabolism | γ-glutamylmethylamide synthetase (GMAS), N-methylglutamate synthase (NMGS) | Glutamate, Monomethylamine | N-methylglutamate |
| Corynebacterium glutamicum, Brevibacterium lactofermentum | D-Glutamate synthesis | Glutamate racemase | L-Glutamate | D-Glutamate |
| Pseudomonas putida | Engineered N-methylglutamate production | Heterologous enzymes from M. extorquens | Glycerol, Monomethylamine | N-methylglutamate |
Biosynthetic Derivation from Natural Precursors (e.g., Glutamic Acid)
The most probable natural precursor for the biosynthesis of this compound is glutamic acid. The structural similarity is striking, with the only difference being the N-methyl group and the stereochemistry at the alpha-carbon.
The proposed biosynthetic route would involve two key steps:
Racemization: The conversion of the common L-glutamic acid to its D-enantiomer, (R)-2-aminopentanedioic acid (D-glutamic acid). This reaction is catalyzed by glutamate racemases, which are found in various bacteria. nih.govmdpi.com
N-methylation: The subsequent methylation of the amino group of D-glutamic acid. This step would be catalyzed by a specific N-methyltransferase. Studies have shown that D-aspartate can be methylated to form N-methyl-D-aspartate (NMDA) in vivo, with S-adenosyl-l-methionine (SAM) acting as the methyl donor. oup.comresearchgate.net This provides strong evidence for the existence of methyltransferases capable of acting on D-amino acids.
The enzymatic methylation of amino acids is a known biological process. For example, the enzyme OphMA is an α-N-automethylating enzyme that acts on peptide amide bonds. nih.gov While this enzyme typically acts on peptides, engineered versions have shown the ability to methylate non-proteinogenic amino acids. nih.gov This highlights the potential for enzymatic machinery to perform such specific methylations.
The following table summarizes the key precursors and the proposed biosynthetic transformations:
| Precursor | Intermediate | Final Product | Key Transformation(s) |
| L-Glutamic Acid | D-Glutamic Acid | This compound | Racemization, N-methylation |
Q & A
Q. What are the optimal synthetic routes for (R)-2-(Methylamino)pentanedioic acid, and how do reaction conditions influence enantiomeric purity?
Methodological Answer:
-
Key Steps : Synthesis often involves multi-step reactions, such as hydrogenation (e.g., using Pd/C under H₂) or coupling reactions (e.g., DCC-mediated peptide bond formation). For example, describes using methanol and triethylamine in chiral resolution steps to preserve stereochemistry.
-
Enantiomeric Control : Use chiral HPLC or polarimetry to monitor purity. Adjust reaction pH (e.g., acetic acid for protonation) and temperature (25–40°C) to minimize racemization .
-
Example Protocol :
Step Reagents/Conditions Purpose 1 Pd/C, H₂, methanol Hydrogenation of intermediate 2 DCC, CHCl₃ Amide bond formation 3 Chiral column (HPLC) Enantiomer separation
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- LogP and Solubility : Calculate partition coefficients using software like MarvinSketch or experimental shake-flask methods. reports LogP = -0.085, indicating moderate hydrophilicity.
- Thermal Stability : Perform TGA/DSC to determine decomposition points (e.g., boiling points >200°C inferred from analogs in ).
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm stereochemistry and FT-IR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
-
Storage : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. recommends desiccated environments (<40% humidity) to avoid hygroscopic degradation.
-
Stability Table :
Condition Stability Outcome Reference Room Temp Degrades in 7 days -20°C, Argon Stable >6 months
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Data Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition + cellular viability). For example, notes conflicting CYP inhibition profiles; use recombinant CYP isoforms to isolate activity.
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent effects, cell line variability) .
Q. What strategies improve chiral resolution in large-scale synthesis?
Methodological Answer:
- Kinetic Resolution : Use enzymes (lipases/esterases) to selectively hydrolyze one enantiomer. highlights dipeptide synthesis via enzymatic coupling.
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to induce preferential crystallization of the (R)-enantiomer .
- Case Study : A 72% yield with >99% ee was achieved using immobilized penicillin acylase .
Q. How does this compound interact with metabolic pathways, and what analytical methods detect its metabolites?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS with stable isotope labeling (e.g., ¹³C-glutamic acid tracer) to track metabolic incorporation. identifies analogs undergoing β-oxidation or transamination.
- Enzyme Assays : Test against aminotransferases (e.g., ALT/AST) using UV-Vis spectroscopy (absorbance at 340 nm for NADH depletion) .
Q. What computational tools predict the compound’s pharmacokinetic behavior?
Methodological Answer:
Q. How do structural modifications impact its activity in neurological studies?
Methodological Answer:
-
SAR Analysis : Compare methylamino vs. ethylamino analogs () using patch-clamp electrophysiology to assess ion channel modulation.
-
Key Modification Table :
Derivative Activity Change Mechanism N-methyl ↑ Glutamate uptake Enhanced transporter affinity Carboxyl ester ↓ Bioavailability Ester hydrolysis required
Data Contradiction Analysis
Q. Why do toxicity profiles vary across studies, and how can researchers mitigate discrepancies?
Methodological Answer:
Q. What are the limitations of current analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
-
Matrix Effects : Use isotope dilution (e.g., d₃-methyl label) in LC-MS to correct for ion suppression in plasma.
-
Detection Limits :
Method LOD (ng/mL) LOQ (ng/mL) HPLC-UV 50 150 LC-MS/MS 0.5 1.5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
